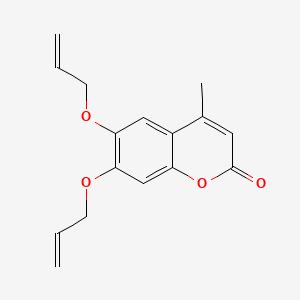

6,7-Diallyloxy-4-methylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6,7-bis(prop-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-4-6-18-14-9-12-11(3)8-16(17)20-13(12)10-15(14)19-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMZYAZRYDGJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 6,7 Diallyloxy 4 Methylcoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H and ¹³C NMR spectral data for 6,7-diallyloxy-4-methylcoumarin, which would provide detailed information about its molecular structure, are not available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Experimental data from mass spectrometry, which would confirm the molecular weight and reveal the fragmentation patterns of 6,7-diallyloxy-4-methylcoumarin, could not be found.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic infrared absorption frequencies for the functional groups present in 6,7-diallyloxy-4-methylcoumarin have not been published in the available resources.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture

No crystallographic data for 6,7-diallyloxy-4-methylcoumarin is available, preventing any analysis of its solid-state molecular architecture.

Intermolecular Interactions and Crystal Packing Motifs in Diallyloxycoumarin Systems

Without crystal structure data for 6,7-diallyloxy-4-methylcoumarin or related diallyloxycoumarin systems, a discussion of their specific intermolecular interactions and packing motifs is not possible.

Computational Chemistry and in Silico Modeling of 6,7 Diallyloxy 4 Methylcoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. asrjetsjournal.orgnih.gov DFT calculations can determine optimized molecular geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the molecular electrostatic potential (MEP). These parameters are essential for understanding a molecule's stability, reactivity, and the sites susceptible to electrophilic or nucleophilic attack. asrjetsjournal.org

For coumarin (B35378) derivatives, DFT studies have been used to:

Calculate electronic descriptors for QSAR models. tandfonline.com

Analyze the reactive sites of the molecule. asrjetsjournal.org

Determine thermodynamic and kinetic parameters of reactions. nih.gov

Correlate theoretical vibrational frequencies and NMR chemical shifts with experimental data. researchgate.net

However, specific DFT studies detailing the electronic structure, HOMO-LUMO gap, MEP, or reactivity indices for 6,7-Diallyloxy-4-methylcoumarin are not available in the reviewed literature. Such a study would theoretically involve optimizing the molecule's 3D structure and calculating its electronic properties to predict its chemical behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. The simulation yields a binding affinity score, which estimates the strength of the interaction, and reveals key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Numerous molecular docking studies have been performed on various coumarin derivatives to explore their inhibitory potential against targets such as:

Enzymes related to fungal plant pathogens. nih.govmdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) for Alzheimer's disease. nih.gov

Serotonin receptors (5-HT1A, 5-HT2A). nih.govmdpi.com

c-Met receptor tyrosine kinase for anticancer activity. nih.gov

For instance, docking studies on 6,7-dimethoxycoumarin analogues have identified interactions with AChE. nih.gov Despite the structural similarity, no specific molecular docking studies were found that report the binding affinity or interaction patterns of 6,7-Diallyloxy-4-methylcoumarin with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of new, untested compounds. mdpi.com

QSAR studies on coumarin derivatives have been successfully developed to predict various activities, including:

Antifungal activity against plant pathogens. mdpi.com

Antioxidant potential. mdpi.com

Toxicity (LD50). tandfonline.com

Inhibition of monoamine oxidase B (MAO B). nih.gov

These models often use descriptors derived from DFT calculations or other computational methods. tandfonline.com For example, a predictive QSAR model for antifungal activity against M. phaseolina was developed for a set of coumarin derivatives, achieving a high correlation coefficient. nih.govmdpi.com However, the literature search did not yield any QSAR models that specifically include 6,7-Diallyloxy-4-methylcoumarin in the training or test set, nor are there predictions of its biological activity based on such models.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule, which is crucial as the biological activity often depends on a specific conformation. Molecular dynamics (MD) simulations provide a more dynamic view, modeling the physical movements of atoms and molecules over time. nih.gov MD simulations can be used to study the stability of ligand-receptor complexes obtained from docking, explore conformational changes, and understand solvation effects. researchgate.net

For coumarins, computational methods have been used to:

Perform conformational searches to generate 3D structures for docking. researchgate.net

Study the evolution of electronic structure coupled with solvent dynamics. researchgate.net

Investigate the stability of modified oligonucleotide duplexes, a field related to understanding molecular interactions. nih.gov

While methods for conformational analysis and MD simulations are well-established, no specific studies were found that detail the conformational landscape or dynamic behavior of 6,7-Diallyloxy-4-methylcoumarin . Such an analysis would be valuable for understanding its flexibility, particularly of the diallyloxy side chains, and how it might adapt its shape upon binding to a biological target.

Structure Activity Relationship Sar Studies of 6,7 Diallyloxy 4 Methylcoumarin and Analogous Coumarin Derivatives

Impact of Allyloxy Substitutions at Positions 6 and 7 on Biological Efficacy

The presence of substituents at the C6 and C7 positions of the coumarin (B35378) ring is a common feature among many biologically active coumarins. mdpi.com Specifically, alkoxy groups at these positions have been shown to modulate the pharmacological properties of the parent compound.

The introduction of allyloxy groups at both the C6 and C7 positions, as seen in 6,7-diallyloxy-4-methylcoumarin, is a key structural feature influencing its biological profile. While direct SAR studies exclusively on the diallyloxy substitution are not extensively detailed in the provided results, the general importance of C6 and C7 substitutions is well-established. For instance, many coumarins with antibacterial and antifungal activity possess substituents at these positions. mdpi.com The allyloxy groups, being relatively bulky and lipophilic, can enhance the compound's interaction with biological membranes and hydrophobic pockets of target proteins.

The conversion of hydroxycoumarins to their corresponding alkoxy derivatives, including allyloxy derivatives, is a common synthetic strategy to explore SAR. researchgate.net This suggests that the transition from a dihydroxy to a diallyloxy analogue significantly alters the molecule's properties, likely impacting its absorption, distribution, metabolism, and ultimately, its biological efficacy. The specific impact of the double bond within the allyl group could also play a role in target binding or metabolic pathways, distinguishing it from other alkoxy substitutions.

Role of the 4-Methyl Group in Modulating Biological Response and Synthetic Accessibility

The methyl group at the C4 position of the coumarin scaffold is a crucial determinant of both biological activity and metabolic stability. A significant advantage of the 4-methyl substituent is its ability to hinder the metabolic formation of the potentially mutagenic 3,4-coumarin epoxide by liver cytochrome P450 enzymes. tandfonline.com This makes 4-methylcoumarins generally less toxic compared to their unsubstituted counterparts. researchgate.netnih.gov

From a synthetic standpoint, 4-methylcoumarins are readily accessible. For example, 6- and 7-hydroxy-4-methylcoumarins can be prepared from hydroquinone (B1673460) and resorcinol (B1680541) through a reaction with ethyl acetoacetate. researchgate.net This accessibility facilitates the synthesis of a wide range of derivatives for SAR studies.

Comparative Analysis of Diallyloxy, Dihydroxy, and Other O-Substituted Coumarin Analogues

The nature of the oxygen-containing substituent at positions 6 and 7 significantly impacts the biological properties of coumarins. A comparative analysis of diallyloxy, dihydroxy, and other O-substituted analogues reveals key SAR trends.

Dihydroxy vs. Diallyloxy/Dialkoxy: Dihydroxycoumarins, such as those with hydroxyl groups at the C6 and C7 positions (a catechol group), are often key for certain biological activities, like Mcl-1 inhibition. nih.gov Methylation of these catechol groups, converting them to dimethoxy analogues, has been shown to decrease this inhibitory activity. nih.gov This suggests that the free hydroxyl groups are crucial for interacting with the target protein, possibly through hydrogen bonding. The conversion to diallyloxy groups would similarly be expected to alter this interaction potential.

Hydroxy vs. Acetoxy: The substitution of a hydroxyl group with an acetoxy group has been observed to reduce the cytotoxic activity of some 4-methylcoumarins. tandfonline.com This further underscores the importance of the free hydroxyl group for certain biological effects.

Impact of Hydroxyl Groups on Antioxidant Activity: The radical scavenging effects of coumarins are often correlated with the number of hydroxyl groups present. researchgate.netnih.gov Coumarins with hydroxyl groups generally exhibit a more potent protective effect against oxidative stress compared to their methoxy-substituted counterparts. researchgate.netnih.gov

The following table summarizes the comparative effects of different oxygen-containing substituents on the biological activity of coumarins based on available research.

| Substituent Type | General Impact on Biological Activity | Reference |

| Dihydroxy (Catechol) | Often crucial for activities like Mcl-1 inhibition. Potent antioxidant effects. | researchgate.netnih.govnih.gov |

| Diallyloxy/Dialkoxy | Decreased Mcl-1 inhibitory activity compared to dihydroxy. May enhance lipophilicity. | nih.gov |

| Acetoxy | Reduced cytotoxic activity compared to hydroxyl. | tandfonline.com |

Influence of Substituent Hydrophobicity and Electronic Properties on Biological Target Interactions

Electronic Properties: The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, play a significant role in modulating the biological properties of coumarins. nih.govresearchgate.net These effects can influence the reactivity of the coumarin core and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for binding to biological targets. frontiersin.orgnih.gov The inhibitory activity of certain coumarins has been shown to depend on the electronic properties of their substituents. nih.gov For instance, the delocalization of electrons within the coumarin structure, influenced by substituents, is a key factor in its stability and reactivity. nih.gov

The interplay between hydrophobic and electronic properties is critical. A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of coumarin derivatives has provided insights into how the steric and electrostatic properties of these molecules are linked to their inhibitory effects on biological targets like Mcl-1. nih.gov

Analytical Methodologies for the Characterization and Quantification of 6,7 Diallyloxy 4 Methylcoumarin in Research Matrices

Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are fundamental for the separation and identification of 6,7-Diallyloxy-4-methylcoumarin from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of coumarin (B35378) derivatives. A reversed-phase HPLC method would be suitable for the analysis of the relatively non-polar 6,7-Diallyloxy-4-methylcoumarin. A C18 column is commonly employed for the separation of coumarins, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution can be utilized to achieve optimal separation from other components in a mixture. Detection is commonly performed using a UV detector, as coumarins exhibit strong absorbance in the UV region.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water Gradient |

| Detection | UV Absorbance at λmax |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Spectrophotometric Methods: UV-Vis Absorption and Fluorescence Spectroscopy

Spectrophotometric techniques are invaluable for the characterization of 6,7-Diallyloxy-4-methylcoumarin, providing insights into its electronic structure and concentration.

UV-Vis Absorption Spectroscopy

Coumarins are known to exhibit distinct UV absorption spectra. The introduction of substituents on the coumarin ring can cause a shift in the maximum absorption wavelength (λmax). For 6,7-Diallyloxy-4-methylcoumarin, the presence of the two allyloxy groups at the 6 and 7 positions is expected to cause a red shift (a shift to a longer wavelength) in the absorption spectrum compared to the parent 4-methylcoumarin (B1582148). This is due to the electron-donating nature of the ether oxygen atoms, which extends the conjugation of the chromophore. thaiscience.info While the precise λmax for 6,7-Diallyloxy-4-methylcoumarin is not specified in the available literature, it is anticipated to be in the range of 320-350 nm.

| Compound | Expected λmax (nm) |

|---|---|

| 4-Methylcoumarin | ~310 |

| 6,7-Dihydroxy-4-methylcoumarin | ~330 |

| 6,7-Diallyloxy-4-methylcoumarin | 320-350 (Estimated) |

Fluorescence Spectroscopy

Many coumarin derivatives are highly fluorescent, a property that is sensitive to their molecular structure and environment. The fluorescence of coumarins arises from the π-π* electronic transitions in the benzopyrone ring system. While specific fluorescence data for 6,7-Diallyloxy-4-methylcoumarin is not documented, it is expected to be fluorescent. The excitation and emission wavelengths would be dependent on the solvent polarity. Generally, coumarins show a large Stokes shift, which is the difference between the maximum excitation and emission wavelengths.

Detection and Isolation from Natural Sources: Methodological Considerations

While many coumarin derivatives are found in nature, there is no available literature to suggest that 6,7-Diallyloxy-4-methylcoumarin is a naturally occurring compound. The diallyl substitution pattern is less common in natural products compared to other alkyl or prenyl groups.

Should this compound be discovered in a natural source, its detection and isolation would follow established methodologies for the extraction and purification of coumarins from plant matrices. A general procedure would involve:

Extraction: The plant material would be dried, ground, and extracted with a suitable organic solvent, such as methanol, ethanol, or a mixture of chloroform (B151607) and methanol.

Fractionation: The crude extract would then be subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Chromatographic Purification: The fraction containing the coumarins would be further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex, followed by preparative HPLC to isolate the pure 6,7-Diallyloxy-4-methylcoumarin.

The identification of the isolated compound would then be confirmed using the spectroscopic and spectrometric methods described above (GC-MS, HPLC, UV-Vis, and Fluorescence Spectroscopy), as well as Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation.

Future Perspectives and Emerging Research Avenues for 6,7 Diallyloxy 4 Methylcoumarin

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity Profiles

The core structure of 6,7-Diallyloxy-4-methylcoumarin offers a versatile template for the creation of new chemical entities with potentially superior biological activities. nih.gov The synthesis of novel derivatives is a key strategy to enhance the therapeutic efficacy and specificity of the parent compound. frontiersin.org

Recent advances have focused on the strategic functionalization of the coumarin (B35378) nucleus to improve its pharmacological properties. frontiersin.org For instance, researchers have successfully synthesized a series of 4-methylcoumarin (B1582148) derivatives through methods like the Pechmann condensation, followed by further modifications such as benzoylation to create novel esters. pmf.unsa.ba The synthesis of various alkoxy derivatives of 4-methylcoumarins has also been a subject of study, with some of these new compounds showing potential biological activities. researchgate.net

The exploration of structure-activity relationships (SAR) is crucial in this endeavor. By systematically altering the substituents on the coumarin ring, chemists can identify key structural features that govern bioactivity. This allows for a more rational design of next-generation compounds. For example, the introduction of different functional groups at various positions on the coumarin scaffold has been shown to significantly influence the resulting biological effects. researchgate.netrsc.org

A promising approach involves the creation of hybrid molecules, where the 6,7-Diallyloxy-4-methylcoumarin scaffold is combined with other known pharmacophores. This can lead to synergistic effects and the development of multi-target agents. The synthesis of novel coumarin derivatives is an active area of research, with some new compounds showing antitumor activity in preliminary tests. mdpi.com

| Derivative Type | Synthetic Strategy | Potential Enhancement |

| Ester Derivatives | Benzoylation of hydroxylated 4-methylcoumarins | Altered solubility and cell permeability |

| Alkoxy Derivatives | Reaction of hydroxy coumarins with alkyl halides | Modified lipophilicity and target interaction |

| Hybrid Molecules | Combination with other pharmacophores | Synergistic bioactivity and multi-target effects |

Advanced Mechanistic Studies on Specific Biological Targets

A deeper understanding of how 6,7-Diallyloxy-4-methylcoumarin and its derivatives exert their effects at a molecular level is paramount for their future development. Advanced mechanistic studies are essential to identify and validate their specific biological targets. The unique chemical structure of coumarins allows them to bind to a variety of targets through different types of interactions, including hydrophobic interactions, hydrogen bonding, and pi-stacking. univie.ac.at

Recent research has highlighted the ability of coumarin derivatives to interact with a range of enzymes and receptors within living organisms. nih.gov For example, some coumarins have been found to inhibit the release of cyclin D1, a protein often overexpressed in cancer, suggesting a potential role in cancer therapy. nih.gov Other studies have pointed to the inhibition of retinoblastoma protein phosphorylation as a mechanism for halting the cell cycle. nih.gov

Future investigations will likely employ a suite of advanced techniques to elucidate these mechanisms. This includes:

X-ray Crystallography: To determine the three-dimensional structure of the compound bound to its target protein, providing a detailed view of the binding interactions.

Cryo-Electron Microscopy (Cryo-EM): For visualizing large protein complexes and their interactions with coumarin derivatives.

Advanced Spectroscopic Techniques: Such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to study the dynamics of binding and conformational changes in both the compound and its target.

Cell-based Assays and 'Omics' Technologies: To probe the downstream effects of target engagement within a cellular context.

A recent study on 4-hydroxycoumarin (B602359) derivatives utilized computer virtual docking to predict targets, which was then confirmed by kinase inhibitory assays, revealing that targeting IRAK1 was a key anti-inflammatory mechanism. nih.gov

Application of Artificial Intelligence and Machine Learning in Coumarin Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new coumarin-based therapeutic agents. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. nih.gov

Key applications of AI and ML in this field include:

Generative Chemistry: AI algorithms can design novel coumarin derivatives with desired properties, expanding the chemical space for exploration. nih.gov

Predictive Modeling: Machine learning models can be trained to predict the bioactivity, toxicity, and pharmacokinetic properties of new compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. researchgate.net

Retrosynthetic Analysis: AI can assist in planning the most efficient synthetic routes for novel coumarin derivatives, saving time and resources. researchgate.net

Drug Repurposing: AI can identify new therapeutic uses for existing coumarin compounds by analyzing their biological profiles and connecting them to disease pathways. nih.gov

The use of supervised machine learning methods, such as Random Forest and Artificial Neural Networks, is becoming more common in drug design. researchgate.net These methods can be used to solve both regression and classification problems, which are central to predicting the efficacy and properties of potential drug candidates. researchgate.net

| AI/ML Application | Description | Impact on Coumarin Research |

| Generative Chemistry | Algorithms create novel molecular structures. | Rapidly generates diverse libraries of virtual coumarin derivatives. |

| Predictive Modeling | Models forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduces late-stage failures by identifying problematic compounds early. researchgate.net |

| Retrosynthetic Analysis | AI predicts optimal chemical synthesis pathways. | Streamlines the synthesis process, making it more efficient and cost-effective. researchgate.net |

| QSAR Modeling | Quantitative Structure-Activity Relationship models built with ML. | Elucidates the relationship between chemical structure and biological activity to guide design. |

Exploration of Interdisciplinary Research Collaborations

The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. The future development of 6,7-Diallyloxy-4-methylcoumarin and its analogs will greatly benefit from the synergy between different scientific fields.

Effective collaborations would involve:

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize novel derivatives. frontiersin.org

Biologists and Pharmacologists: To conduct in vitro and in vivo testing to evaluate the biological activity and mechanisms of action. researchgate.net

Computational Scientists and Bioinformaticians: To apply AI, machine learning, and molecular modeling techniques. researchgate.net

Structural Biologists: To elucidate the three-dimensional structures of compound-target complexes.

Clinicians: To provide insights into the unmet medical needs and to facilitate the translation of promising compounds into clinical trials.

Such interdisciplinary efforts will foster a more holistic approach to coumarin research, from initial design to potential clinical application. By combining diverse expertise, the scientific community can more effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of the coumarin scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.